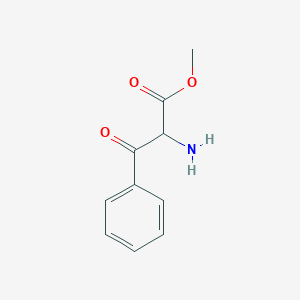










|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9](=[O:25])[CH2:10][N:11]=C(C1C=CC=CC=1)C1C=CC=CC=1.[C:26](Cl)(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.Cl>O1CCCC1>[CH3:7][O:8][C:9](=[O:25])[CH:10]([NH2:11])[C:26](=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
6.37 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
14.35 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
6.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred 30 min at -78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred 30 min at -78° C
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
2/3 of the solvent was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
Water (700 ml) was added
|
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with diethyl ether (400 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methanol
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated (2×150 ml)
|
|
Type
|
ADDITION
|
|
Details
|
Methanol (80 ml) was added
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtrated
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallised from tetrahydrofuran/diethyl ether
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(C(C1=CC=CC=C1)=O)N)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.86 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |